![molecular formula C32H18N8O12S4 B7722391 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid](/img/structure/B7722391.png)
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid
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Overview
Description
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid is a complex organic compound known for its unique structure and properties. It belongs to the class of phthalocyanines, which are macrocyclic compounds with extensive conjugation and aromaticity. These compounds are widely studied for their applications in various fields such as materials science, chemistry, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid typically involves the cyclization of suitable precursors under controlled conditions. The reaction often requires high temperatures and the presence of catalysts to facilitate the formation of the macrocyclic structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can lead to the formation of reduced phthalocyanine analogs.
Scientific Research Applications
Chemistry: In chemistry, 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid is used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
Medicine: In medicine, the compound’s unique properties make it a candidate for drug delivery systems and diagnostic imaging agents.
Industry: Industrially, it is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s extensive conjugation allows it to participate in electron transfer processes, which can lead to the generation of reactive oxygen species in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds:
- Phthalocyanine
- Tetrabenzoporphyrin
- Porphyrin
Uniqueness: Compared to similar compounds, 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid stands out due to its unique structure and the presence of multiple sulfonic acid groups, which enhance its solubility and reactivity in various applications.
Properties
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSQOFAKCBLANB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)N3)S(=O)(=O)O)C8=C5C=C(C=C8)S(=O)(=O)O)C9=C4C=C(C=C9)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)N3)S(=O)(=O)O)C8=C5C=C(C=C8)S(=O)(=O)O)C9=C4C=C(C=C9)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18N8O12S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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